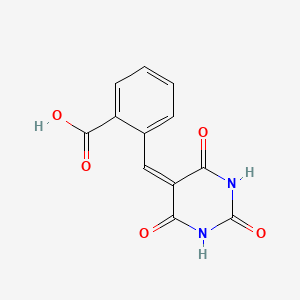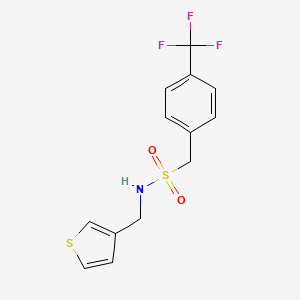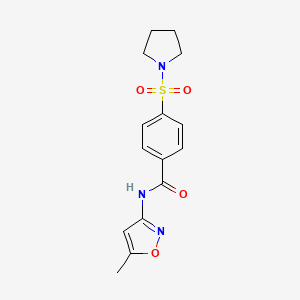![molecular formula C9H6BrN B2492633 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile CAS No. 242473-51-4](/img/structure/B2492633.png)
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile often involves complex reactions, such as bromination and cycloaddition reactions. For example, the synthesis of 8-Bromobicyclo[5.1.0]oct-1(8)-ene, a structurally related compound, was achieved by bromination and nucleophilic substitution reactions, showcasing the intricate steps involved in obtaining such bicyclic structures (Lee et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of bicyclic systems and functional groups such as nitriles and bromides. The presence of these groups significantly impacts the reactivity and stability of the molecule. Studies like the crystal structure analysis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provide insight into the complex stereochemistry and electronic distribution within these molecules (Løiten et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile and similar compounds involves diverse reactions such as bromo-lithium exchange and nucleophilic substitution. These reactions are pivotal for functional group transformations and the synthesis of derivatives. The bromination of related compounds has shown to produce unique products through mechanisms like Wagner-Meerwein rearrangement, indicating the complex reactivity of these bicyclic structures (Harmandar & Balci, 1985).
Applications De Recherche Scientifique
Synthesis of Bicyclic Compounds : The synthesis of 8-Bromobicyclo[5.1.0]oct-1(8)-cne, a compound related to 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, was achieved by denotation of 1,8,8-tribromobicyclo[5.1.0]octane. This intermediate was used to generate various bicyclic cyclopropenes through nucleophilic substitution reactions (Lee, Chen, & Chen, 1998).
Catalyzed Intramolecular Reactions : The compound was involved in Pd-catalyzed intramolecular CH bond-acylation, illustrating its utility in complex organic synthesis processes (Martín & Flores-Gaspar, 2014).
Enantioselective Rearrangements : Chiral crystals of a related compound, dibenzobicyclo[2.2.2]octa-2,5,7-triene, underwent enantioselective carbocation rearrangements in the presence of bromine vapor, highlighting the potential of these compounds in stereochemical transformations (Garcia‐Garibay, Scheffer, Trotter, & Wireko, 1988).
Synthesis of Substituted Benzobarrelenes : A study on the synthesis of substituted benzobarrelenes showcased the reactivity of bromo-bicyclo[3.2.1]octa-dienes, which are structurally related to the compound , indicating their potential in the formation of complex organic structures (Balcı, Çakmak, & Harmandar, 1985).
Mechanisms of Phototransformations : Research into the differing mechanisms of photo-formation of cyano-substituted benzocyclooctatetraene from related bicyclic compounds demonstrated the complex photochemical behavior of these molecules (Bender, Dolman, Christian Foesier, Lawson, & Preuss, 2003).
Fluorinated Bicyclic Dienes : A study on highly fluorinated bicyclo[4.2.0]octa-dienes showed varied photoreactions under different conditions, highlighting the impact of fluorination on the photochemical properties of bicyclic compounds (Roberts, Goldman, & Lemal, 1990).
Cope Rearrangement Studies : The occurrence of a rapid, degenerate Cope rearrangement at room temperature was observed in bicyclo[5.1.0]octa-dienes, providing insights into the dynamic behavior of these compounds under thermal conditions (Doering & Roth, 1963).
Propriétés
IUPAC Name |
5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-3-1-2-6-4-7(5-11)9(6)8/h1-3,7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLOZQFHCDKJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile | |
CAS RN |
242473-51-4 |
Source


|
| Record name | 5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)
![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)
![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)



![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)
![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)
![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)
![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)

